molecular formula C8H10BrNO2S B1440514 3-Bromo-N,5-dimethylbenzenesulfonamide CAS No. 1020252-91-8

3-Bromo-N,5-dimethylbenzenesulfonamide

Cat. No.: B1440514
CAS No.: 1020252-91-8
M. Wt: 264.14 g/mol
InChI Key: JQYBMUGSJWMEGL-UHFFFAOYSA-N
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Description

3-Bromo-N,5-dimethylbenzenesulfonamide is an organic compound belonging to the class of arylsulfonamides. It features a benzene ring structure with a bromine atom attached at the third position (3-bromo) and a sulfonamide group (SO₂NH₂) attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-N,5-dimethylbenzenesulfonamide is typically synthesized through an amidation reaction. The process involves the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with a suitable amine under controlled conditions. The structure of the compound is confirmed using spectroscopic techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale amidation reactions under optimized conditions to ensure high yield and purity. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as sulfonic acids or sulfinamides.

Scientific Research Applications

3-Bromo-N,5-dimethylbenzenesulfonamide has several scientific research applications:

    Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals.

    Organic Synthesis: The compound serves as a reagent in organic synthesis reactions and as a starting material for the preparation of heterocyclic compounds.

    Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-N,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N,N-dimethylbenzenesulfonamide: Similar structure but with two methyl groups on the nitrogen atom.

    N,N-Dimethyl 3-bromo-5-methylbenzenesulfonamide: Similar structure with N,N-dimethyl substitution.

Uniqueness

3-Bromo-N,5-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both bromine and sulfonamide groups allows for versatile reactivity and applications in various fields.

Properties

IUPAC Name

3-bromo-N,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6-3-7(9)5-8(4-6)13(11,12)10-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYBMUGSJWMEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674350
Record name 3-Bromo-N,5-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-91-8
Record name 3-Bromo-N,5-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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